molecular formula C21H21ClN2O4S2 B11267415 Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B11267415
M. Wt: 465.0 g/mol
InChI Key: PHXGIDJSASNBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated derivatives .

Scientific Research Applications

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core, a piperazine ring, and a sulfonyl group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H21ClN2O4S2

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H21ClN2O4S2/c1-2-28-21(25)19-20(17-5-3-4-6-18(17)29-19)30(26,27)24-13-11-23(12-14-24)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3

InChI Key

PHXGIDJSASNBQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.